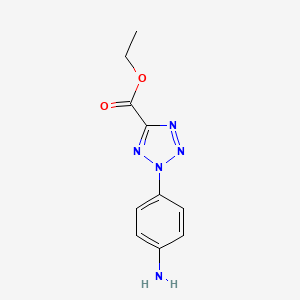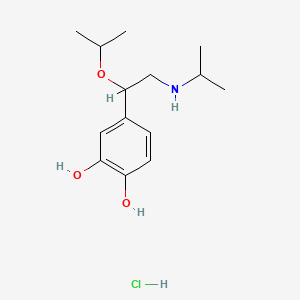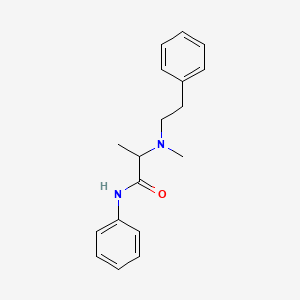
2-(Methylphenethylamino)-propionanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylphenethylamino)-propionanilide is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a phenethylamine backbone, which is a common structural motif in many biologically active molecules. The compound’s chemical structure includes a methyl group attached to the phenethylamine moiety, which can influence its chemical and biological properties.
Métodos De Preparación
The synthesis of 2-(Methylphenethylamino)-propionanilide can be achieved through various synthetic routes. One common method involves the reaction of 2-methylphenethylamine with propionyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often employ automated systems to control reaction conditions and ensure high yields and purity.
Análisis De Reacciones Químicas
2-(Methylphenethylamino)-propionanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Methylphenethylamino)-propionanilide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including receptors and enzymes.
Medicine: The compound’s structural similarity to other bioactive phenethylamines makes it a candidate for drug development and pharmacological studies.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Methylphenethylamino)-propionanilide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparación Con Compuestos Similares
2-(Methylphenethylamino)-propionanilide can be compared with other similar compounds, such as:
Amphetamine (α-methylphenethylamine): Both compounds share a phenethylamine backbone, but amphetamine has a different substitution pattern, leading to distinct pharmacological effects.
N-methylphenethylamine: This compound is structurally similar but lacks the propionanilide moiety, resulting in different chemical and biological properties.
β-methylphenethylamine: The presence of a methyl group on the β-carbon influences the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to unique chemical reactivity and biological activity compared to other phenethylamines.
Propiedades
Fórmula molecular |
C18H22N2O |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
2-[methyl(2-phenylethyl)amino]-N-phenylpropanamide |
InChI |
InChI=1S/C18H22N2O/c1-15(18(21)19-17-11-7-4-8-12-17)20(2)14-13-16-9-5-3-6-10-16/h3-12,15H,13-14H2,1-2H3,(H,19,21) |
Clave InChI |
NJDLTWYCQPWJPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC=CC=C1)N(C)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S)-1-[(2S)-4-methyl-2-(methylamino)pentyl]pyrrolidin-2-yl]methanol](/img/structure/B13447069.png)
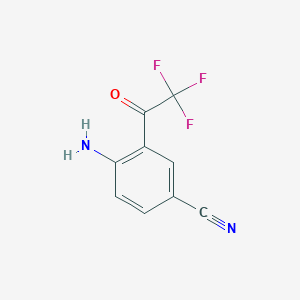
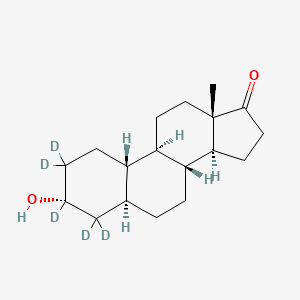
![9-Oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13447076.png)


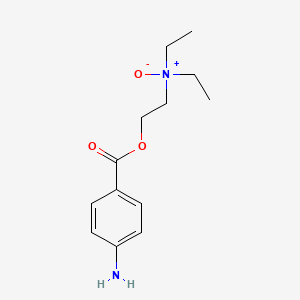

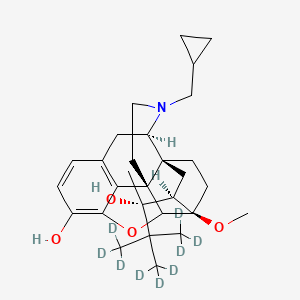
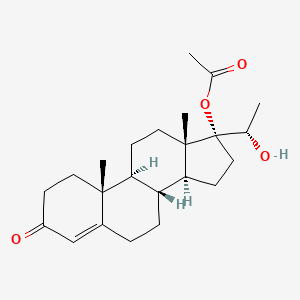
![7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine](/img/structure/B13447121.png)
